2-(4-Methylthiazol-5-yl)propan-2-amine
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Overview
Description
2-(4-Methylthiazol-5-yl)propan-2-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
Preparation Methods
The synthesis of 2-(4-Methylthiazol-5-yl)propan-2-amine typically involves the reaction of appropriate thiazole derivatives with amines under controlled conditions. One common method involves the reaction of 4-methylthiazole with isopropylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Methylthiazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution are typically used.
Major Products: The major products depend on the specific reaction conditions but can include various substituted thiazoles and amines.
Scientific Research Applications
2-(4-Methylthiazol-5-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
2-(4-Methylthiazol-5-yl)propan-2-amine can be compared with other thiazole derivatives, such as:
2-Amino-5-methylthiazole: Another thiazole derivative with similar biological activities.
4-Methylthiazol-2-amine: Shares structural similarities but may have different reactivity and applications.
2-(4-Methylthiazol-2-yl)propan-1-amine: Similar in structure but with different substitution patterns.
Properties
Molecular Formula |
C7H12N2S |
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Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-5-6(7(2,3)8)10-4-9-5/h4H,8H2,1-3H3 |
InChI Key |
WNVBVPJWQHJYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(C)(C)N |
Origin of Product |
United States |
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